molecular formula C14H14FN B12817645 N-(3-Fluorobenzyl)-2-methylaniline

N-(3-Fluorobenzyl)-2-methylaniline

Cat. No.: B12817645
M. Wt: 215.27 g/mol
InChI Key: OLKTXCRSYYIGCJ-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of 2-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like benzene or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its fluorine atom can enhance binding affinity and selectivity towards specific biological targets .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-2-methylaniline
  • N-(2-Fluorobenzyl)-2-methylaniline
  • N-(3-Chlorobenzyl)-2-methylaniline
  • N-(3-Trifluoromethylbenzyl)-2-methylaniline

Uniqueness: N-(3-Fluorobenzyl)-2-methylaniline is unique due to the position of the fluorine atom on the benzyl group. This specific positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, the 3-fluoro derivative may exhibit different pharmacological and chemical behaviors, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H14FN/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3

InChI Key

OLKTXCRSYYIGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=CC=C2)F

Origin of Product

United States

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